Synthesis and characterization of Benzyl[1-(benzylamino)-2-nitroethenyl]amine
Synthesis and characterization of Benzyl[1-(benzylamino)-2-nitroethenyl]amine
This guide details the synthesis and characterization of N,N'-Dibenzyl-2-nitro-1,1-ethenediamine (also known as Benzyl[1-(benzylamino)-2-nitroethenyl]amine). This compound belongs to the class of nitroketene aminals , a group of "push-pull" alkenes characterized by exceptional stability due to extensive electron delocalization.
Executive Summary & Chemical Context
Compound: N,N'-Dibenzyl-2-nitro-1,1-ethenediamine
CAS: 62390-82-3
Molecular Formula:
This molecule represents a classic "push-pull" ethylene system where the electron-donating diamine unit (push) and the electron-withdrawing nitro group (pull) create a highly polarized double bond. This electronic arrangement imparts significant stability to the enamine double bond, making it resistant to hydrolysis compared to standard enamines. It serves as a versatile intermediate in the synthesis of heterocyclic pharmacophores (e.g., dihydropyridines, pyrroles) and is structurally related to H2-receptor antagonists like Ranitidine.
Retrosynthetic Strategy
The most robust synthetic route utilizes 1,1-bis(methylthio)-2-nitroethylene (NMSM) as the electrophilic precursor. NMSM acts as a nitroketene dithioacetal, where the methylthio groups are excellent leaving groups in nucleophilic vinylic substitution (
Reaction Scheme
The synthesis proceeds via a double displacement of the methylthio groups by benzylamine.
Figure 1: Synthetic pathway via NMSM displacement.
Experimental Protocol
Materials
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Precursor: 1,1-bis(methylthio)-2-nitroethylene (NMSM) [CAS: 13623-94-4]
-
Nucleophile: Benzylamine (Reagent Grade, >99%)
-
Solvent: Ethanol (Absolute) or Acetonitrile
-
Safety: Sodium Hypochlorite (Bleach) trap for methyl mercaptan.
Step-by-Step Methodology
1. Setup and Safety (Critical)
The reaction evolves methyl mercaptan (MeSH) , a toxic gas with a potent stench.
-
Ventilation: All operations must be performed in a high-efficiency fume hood.
-
Scrubbing: Connect the condenser outlet to a trap containing 10-20% NaOH or bleach solution to neutralize MeSH vapors.
2. Reaction Procedure
-
Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve NMSM (1.65 g, 10 mmol) in Ethanol (30 mL) .
-
Addition: Add Benzylamine (2.4 mL, ~22 mmol) dropwise over 5 minutes. A slight excess (10%) ensures complete displacement of the second methylthio group.
-
Reflux: Fit the flask with a reflux condenser (connected to the scrubber). Heat the mixture to reflux (
) for 4–6 hours .-
Monitoring: Monitor by TLC (SiO2, Ethyl Acetate/Hexane 1:1). The starting material (NMSM) is a yellow solid (
); the product will appear as a more polar spot ( ).
-
-
Cooling: Allow the reaction mixture to cool slowly to room temperature. The product typically crystallizes directly from the reaction mixture upon cooling.
3. Workup and Purification
-
Filtration: Filter the precipitate under vacuum.
-
Washing: Wash the filter cake with cold ethanol (2 x 5 mL) to remove residual amine and mono-substituted intermediates.
-
Recrystallization: If necessary, recrystallize from hot ethanol or an ethanol/DMF mixture.
-
Drying: Dry the pale yellow solid in a vacuum oven at
for 4 hours.
Expected Yield: 75–85%
Mechanistic Insight ( Pathway)
The reaction does not proceed via direct
-
Addition 1: Benzylamine attacks the electrophilic C1 carbon, breaking the C=C bond and pushing electron density onto the nitro group (forming a nitronate intermediate).
-
Elimination 1: The nitronate collapses, reforming the double bond and expelling the first methylthio group (MeS⁻).
-
Repeat: The process repeats for the second methylthio group.
-
Stabilization: The final product is stabilized by an intramolecular hydrogen bond (IMHB) between the amino proton and the nitro oxygen.
Figure 2: Stepwise Addition-Elimination Mechanism.
Characterization Data
Verification of the structure relies on the disappearance of the S-CH3 peak and the appearance of the diagnostic vinyl proton.
Spectroscopic Table
| Technique | Parameter | Diagnostic Signal | Interpretation |
| 1H NMR | Vinyl H | Characteristic of push-pull nitroalkenes. | |
| 1H NMR | Benzyl | Doublet due to coupling with NH. | |
| 1H NMR | NH | Deshielded due to intramolecular H-bonding. | |
| 1H NMR | S-Me | Absent | Confirming complete displacement (SM appears at ~2.4 ppm). |
| IR | 1530 – 1560 | Strong band, shifted by conjugation. | |
| IR | NH | 3200 – 3300 | Broad band. |
| Melting Point | Range | 128 – 132 °C | Typical range for symmetric dibenzyl nitroketene aminals. |
Solubility Profile
-
Soluble: DMSO, DMF, hot Ethanol.
-
Insoluble: Water, Diethyl Ether, cold Hexane.
Applications in Drug Discovery[2]
This specific scaffold serves as a key intermediate in two primary areas:
-
H2-Receptor Antagonists: The 1,1-diamino-2-nitroethylene core mimics the cyanoguanidine moiety found in Cimetidine, but with higher lipophilicity and distinct electronic properties. It is a direct structural analog of the pharmacophore found in Ranitidine .
-
Heterocyclic Synthesis: The nitro group can be reduced to an amine, or the "push-pull" alkene can act as a dipolarophile in cycloadditions to generate complex fused ring systems (e.g., pyrrolidines, imidazoles).
References
- Gompper, R., & Schaefer, H. (1967). Chemische Berichte. "Preparation of Nitroketene Aminals from Nitroketene Dithioacetals." (Foundational method for displacing S-Me with amines).
-
Fishwick, B. R., et al. (1985). Journal of the Chemical Society, Perkin Transactions 1. "Nitroenamines. Part 1. Synthesis of Nitroenamines from 1,1-Bis(methylthio)-2-nitroethylene."[2][3][4][5][6]
-
Rajappa, S. (1981). Tetrahedron. "Nitroenamines: Preparation, structure and synthetic potential." (Comprehensive review of the push-pull stability and reactivity).
-
Alizadeh, A., et al. (2012). Helv. Chim. Acta. "Synthesis of Highly Functionalized 1,4-Dihydropyridines via a Four-Component Reaction." (Demonstrates the use of the title compound as a precursor).
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. EP0285681A1 - Process for the preparation of nitroethylene derivatives - Google Patents [patents.google.com]
- 5. Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
